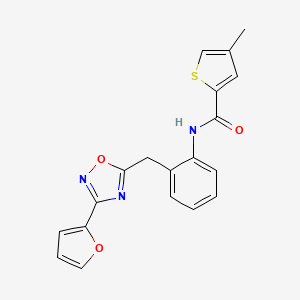
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide is a synthetic compound characterized by its unique chemical structure, which integrates several functional groups like furan, oxadiazole, thiophene, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide typically involves multi-step reactions:
Formation of the 1,2,4-oxadiazole ring: : This step involves cyclization of an amidoxime with a carboxylic acid or its derivatives under dehydrating conditions, often using reagents like phosphorus oxychloride.
Coupling of furan and oxadiazole: : The 1,2,4-oxadiazole derivative is then coupled with a furan ring using palladium-catalyzed cross-coupling reactions.
Attachment of the thiophene ring: : The thiophene moiety is introduced through a direct arylation reaction under the influence of catalysts such as palladium acetate.
Formation of the final carboxamide: : The final step involves the reaction of the substituted thiophene with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial synthesis of this compound might scale up the same reaction steps, optimizing for yield and purity. Advanced techniques like flow chemistry and continuous synthesis may be employed to enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide can undergo various types of chemical reactions:
Oxidation: : Exposure to oxidizing agents can transform specific functional groups within the molecule.
Reduction: : Reducing agents can convert oxadiazole or furan rings into more reduced forms.
Substitution: : Halogenation or nitration may introduce substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid or hydrogen peroxide.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Iodine, bromine, or nitric acid under appropriate conditions.
Major Products
The products of these reactions can vary but may include halogenated derivatives, reduced forms of the rings, and substituted aromatic compounds.
Scientific Research Applications
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide has several applications across different scientific disciplines:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Potential use as a ligand in binding studies or a probe in molecular imaging.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The exact mechanism by which N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide exerts its effects is still under investigation. Generally, the compound's activity can be attributed to its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or DNA sequences.
Pathways Involved: : Pathways related to inflammation, cell cycle regulation, or signal transduction.
Comparison with Similar Compounds
Several similar compounds exist, but N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide stands out due to its unique combination of functional groups:
Similar Compounds: : Compounds containing furan, oxadiazole, thiophene, and carboxamide groups individually.
Uniqueness: : The specific arrangement of these groups within the same molecule imparts distinct chemical and biological properties, making it a compound of significant interest.
That's a snapshot of this fascinating compound. Anything specific you'd like to delve deeper into?
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-12-9-16(26-11-12)19(23)20-14-6-3-2-5-13(14)10-17-21-18(22-25-17)15-7-4-8-24-15/h2-9,11H,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOSXTQOUBHTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

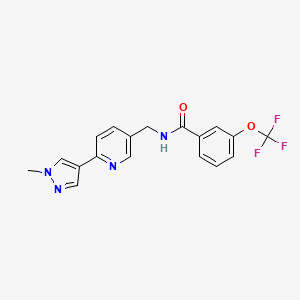
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2557903.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2557904.png)
![2,2-Dimethylspiro[3.3]heptan-6-one](/img/structure/B2557906.png)
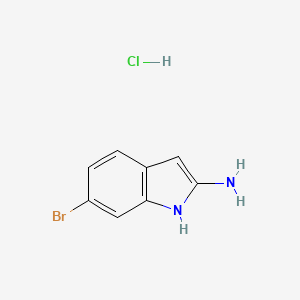
![1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine](/img/structure/B2557909.png)
![2-(benzylsulfanyl)-N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B2557910.png)
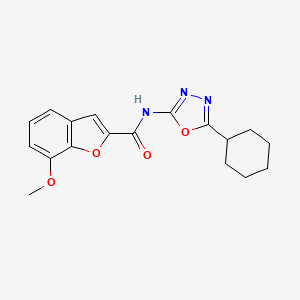
![ethyl 5-(7-methoxy-1-benzofuran-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557917.png)
![N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2557918.png)

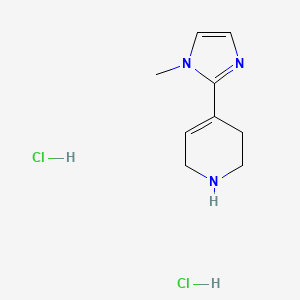
![N-butyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2557924.png)
